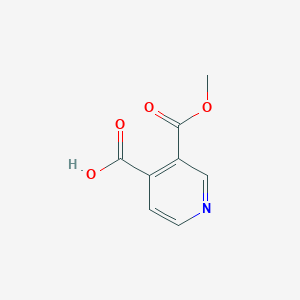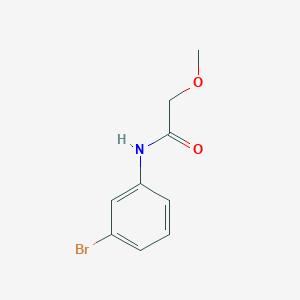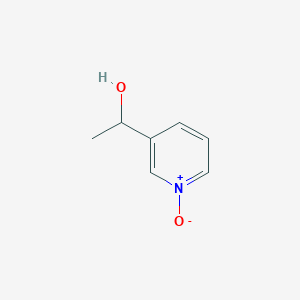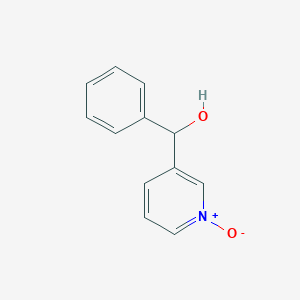
2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide, also known as Etizolam, is a chemical compound that belongs to the thienodiazepine class. It has been used in scientific research for its unique pharmacological properties, including anxiolytic, sedative, hypnotic, and anticonvulsant effects.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide has been widely used in scientific research for its pharmacological properties. It has been shown to have anxiolytic, sedative, hypnotic, and anticonvulsant effects. This makes it a useful tool for studying the mechanisms behind anxiety, sleep disorders, and epilepsy. 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide has also been used in animal models to investigate the effects of stress on the central nervous system.
Mecanismo De Acción
2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide works by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that helps to regulate the activity of neurons in the brain. By enhancing GABA activity, 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide produces its anxiolytic, sedative, and anticonvulsant effects.
Efectos Bioquímicos Y Fisiológicos
2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide has a range of biochemical and physiological effects. It has been shown to reduce anxiety and induce sedation in animal models. It also has anticonvulsant properties, making it useful in the treatment of epilepsy. 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide has been shown to have a short half-life and is rapidly metabolized in the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide has several advantages for use in lab experiments. It has a high potency and is effective at low doses, which makes it a cost-effective tool for research. It also has a shorter half-life than other benzodiazepines, which allows for more precise dosing. However, 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide has limitations as well. It has a high potential for abuse and dependence, which makes it difficult to use in human studies. It can also cause respiratory depression and other adverse effects at high doses.
Direcciones Futuras
The use of 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide in scientific research is still evolving, and there are many future directions for its use. One area of interest is the development of new drugs that target the GABA receptor system. Another area of interest is the investigation of the effects of 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide on different types of anxiety disorders, such as social anxiety disorder and post-traumatic stress disorder. Additionally, there is a need for further research into the potential risks and benefits of using 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide in humans.
Conclusion
2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide, or 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide, is a chemical compound that has been used in scientific research for its unique pharmacological properties. It has anxiolytic, sedative, hypnotic, and anticonvulsant effects, making it a useful tool for studying the mechanisms behind anxiety, sleep disorders, and epilepsy. While 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide has advantages for use in lab experiments, it also has limitations and potential risks. Further research is needed to fully understand the potential benefits and risks of using 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide in humans.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide involves the reaction between 2-(4-chlorophenyl)acetic acid and 2-aminoethoxybenzene in the presence of a dehydrating agent such as thionyl chloride. This reaction results in the formation of 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide. The purity and yield of 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide can be improved through various purification techniques, including recrystallization, column chromatography, and HPLC.
Propiedades
Número CAS |
5813-69-4 |
|---|---|
Nombre del producto |
2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide |
Fórmula molecular |
C16H16ClNO2 |
Peso molecular |
289.75 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C16H16ClNO2/c1-2-20-15-6-4-3-5-14(15)18-16(19)11-12-7-9-13(17)10-8-12/h3-10H,2,11H2,1H3,(H,18,19) |
Clave InChI |
NUXAPQGXRHEUJT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Cl |
SMILES canónico |
CCOC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)-](/img/structure/B184422.png)
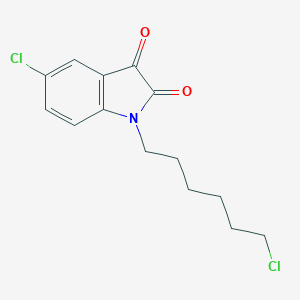
![1-[2-(2-chloroethoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B184427.png)
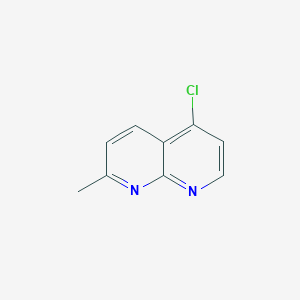

![2-Methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B184430.png)

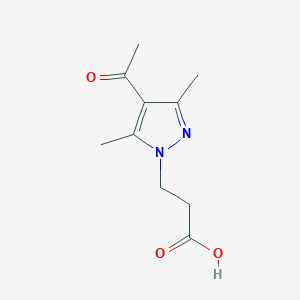

![3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile](/img/structure/B184434.png)
